1-(2-Furyl)propan-1-amine
Description
Properties
IUPAC Name |
1-(furan-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLXBXPRKTLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Resolution of Racemic 1 2 Furyl Propan 1 Amine and Its Analogs
Chemical Resolution Techniques
Chemical resolution methods involve the conversion of a racemic amine into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated by conventional methods like crystallization.
Diastereomeric Salt Formation with Chiral Acids
A widely employed and classical method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The resulting products are two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid), which possess different solubilities. libretexts.org This difference allows for their separation, typically by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.orglibretexts.org
Tartaric acid is a readily available and cost-effective chiral resolving agent that is extensively used for the resolution of racemic amines. core.ac.ukulisboa.pt Its derivatives, such as dibenzoyltartaric acid and ditoluoyltartaric acid, are also common. ulisboa.ptresearchgate.net
For instance, analogs of 1-(2-furyl)propan-1-amine have been successfully resolved using this method. Racemic 1-phenyl-2-propanamine can be reacted with (+)-tartaric acid to form a mixture of diastereomeric salts, which are then separated by crystallization to yield the pure enantiomeric amine. libretexts.orglibretexts.org Similarly, (±)-1-phenylethylamine has been resolved using L-tartaric acid in boiling methanol (B129727), yielding a diastereomeric salt with 95% diastereomeric excess (de). core.ac.uk The choice of solvent and temperature are critical parameters that influence the efficiency of the crystallization and the purity of the resulting diastereomer. researchgate.net
The table below summarizes examples of chiral acids used as resolving agents for arylalkylamines.
| Racemic Amine | Resolving Agent | Key Findings | Reference |
| 1-Phenyl-2-propanamine | (+)-Tartaric acid | Forms diastereomeric salts separable by crystallization. | libretexts.org |
| 1-Phenylethylamine | L-Tartaric acid | Resolution in boiling methanol furnished the salt in 32% yield and 95% de. | core.ac.uk |
| Racemic Bases | (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | These are commonly used chiral acids for resolving racemic bases. | libretexts.org |
Covalent Diastereomer Formation and Subsequent Chromatographic Separation
An alternative to diastereomeric salt formation is the creation of covalently bonded diastereomers. This indirect method involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Because these diastereomers have different physicochemical properties, they can be separated using standard, non-chiral chromatographic techniques such as flash column chromatography or HPLC on a silica (B1680970) gel stationary phase. stackexchange.com
This strategy has been applied to the resolution of amino acids containing a furyl ring. In one study, unnatural β-amino acids with furyl and other aromatic rings were derivatized with chiral agents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, (S)-NIFE. The resulting diastereomers were then successfully separated using reversed-phase HPLC. researchgate.net
In some cases, the separation of the newly formed diastereomers can be challenging due to very similar retention factors (Rƒ). For example, the diastereomers of one furan-containing compound proved difficult to separate via column chromatography because of their similar Rƒ values in various solvent systems. nih.gov This highlights the importance of selecting an appropriate chiral derivatizing agent that will produce diastereomers with sufficiently different properties to allow for effective separation.
Chromatographic Enantioseparation Methods
Direct chromatographic methods offer a powerful alternative for resolving enantiomers without prior derivatization into diastereomers. These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), to achieve separation.
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography using a chiral stationary phase is one of the most prevalent and versatile techniques for the separation of enantiomers. researchgate.net In this method, the racemic mixture is passed through a column containing a chiral selector immobilized on the stationary phase support. The enantiomers form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, leading to their separation. researchgate.net
A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based phases being particularly effective for the separation of chiral primary amines. mdpi.comnih.govresearchgate.net For instance, the enantiomers of 1-(benzofuran-2-yl)alkylamines, which are structurally similar to this compound, have been successfully separated on CSPs based on chiral crown ethers. researchgate.net
The selection of the mobile phase is also crucial for achieving good separation. For amine separations on polysaccharide columns, a basic additive like butylamine (B146782) is often required to prevent strong, non-enantioselective interactions with residual silanol (B1196071) groups on the silica support and to achieve elution. mdpi.comnih.gov
The table below presents different CSPs and their applications in the separation of chiral amines.
| Chiral Stationary Phase (CSP) Type | Example Column | Application | Reference |
| Polysaccharide-based | ChiralPak® IA, IB, IC, ID, IE, IF | Screening and separation of a wide range of underivatized chiral primary amines. | nih.gov |
| Cyclofructan-based | Larihc® CF6-P | High success rate for separating primary amines in polar organic mode. | nih.gov |
| Crown ether-based | Crownpak CR(+) | Resolution of racemic compounds containing a primary amino group, including 1-(benzofuran-2-yl)alkylamines. | researchgate.net |
| Polysaccharide-based | Daicel ChiralCel OJ | Analysis of a dibenzoate derivative of 1-(2-furyl)propane-1,2-diol. | tandfonline.com |
Chiral Gas Chromatography (GC)
Chiral gas chromatography is another direct method for enantioseparation, valued for its high resolution and sensitivity. sigmaaldrich.com For GC analysis, analytes must be volatile and thermally stable. wvu.edu While some amines can be analyzed directly, many, including amino acids, require derivatization to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com
The most common chiral stationary phases for GC are based on derivatized cyclodextrins. wiley.comsci-hub.se These macrocyclic compounds create a chiral cavity into which one enantiomer fits better than the other, leading to different retention times and thus separation. gcms.cz
A study on the chiral GC separation of 1-phenylalkylamines, an important class of analogs, used a capillary column coated with a derivatized β-cyclodextrin. wiley.com The research investigated how factors like temperature and ring substituents affected the separation, providing thermodynamic insights into the chiral recognition mechanism. wiley.com In another approach, various 2-alkylamines were derivatized with N-(trifluoroacetyl)prolyl chloride, and the resulting diastereomers were separated on a Chirasil-Val column, demonstrating a combination of derivatization and a chiral stationary phase. nih.gov The enantioselective GC separation of furanoid linalool (B1675412) oxide isomers further shows the applicability of this technique to furan-containing chiral molecules. researchgate.net
Kinetic Resolution via Enzymatic or Selective Catalytic Processes
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution, in particular, has become a prominent method in organic synthesis due to the high enantioselectivity and mild reaction conditions offered by biocatalysts such as lipases. wikipedia.orgmdpi.com
Lipases are frequently utilized for the resolution of racemic amines through enantioselective acylation. mdpi.comresearchgate.net Among the most efficient and versatile biocatalysts for this purpose is Lipase (B570770) B from the yeast Candida antarctica (CALB), often used in its immobilized form, Novozym 435. researchgate.netmdpi.comdoi.org CALB has demonstrated high selectivity in the resolution of various primary and secondary amines, making it a suitable candidate for the resolution of this compound and its analogs. doi.orgnih.gov The process typically involves the selective acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. The choice of the acylating agent and the solvent system is critical and can significantly influence both the conversion rate and the enantioselectivity of the reaction. mdpi.comnih.gov
Research into the kinetic resolution of structurally similar compounds provides a strong model for the resolution of this compound. For instance, studies on various arylalkyl amines have shown that CALB can achieve high enantiomeric excess (e.e.) values. researchgate.net The resolution of chiral aliphatic and arylalkyl amines using immobilized Candida antarctica lipase with ethyl acetate (B1210297) as the acyl donor has been demonstrated to produce both (R)- and (S)-enantiomers in high enantiomeric excess (up to 99.9% e.e.) and good yields. researchgate.net
Detailed findings from the enzymatic resolution of analogous compounds highlight the effectiveness of lipases. While direct studies on this compound are not extensively detailed in the provided context, the resolution of the corresponding alcohol, 1-(2-furyl)ethanol, has been thoroughly investigated. In this case, Novozym 435 was identified as the most effective catalyst in n-heptane, using vinyl acetate as the acyl donor. nih.gov This reaction reached a maximum conversion of 47% with an enantiomeric excess of the remaining substrate (e.e.s) of 89% within 2 hours. nih.gov Such findings are highly indicative of the potential for resolving the amine analog under similar conditions.
Further studies have explored different acylating agents for the resolution of various racemic amines catalyzed by CALB immobilized on magnetic nanoparticles (CaLB-MNPs). mdpi.com This approach offers the advantage of easy magnetic separation and reuse of the biocatalyst. mdpi.com The performance of CaLB-MNPs was compared to the commercial Novozym 435, revealing that while CaLB-MNPs could be less active, they often demonstrated higher enantiomer selectivity. mdpi.com
The following tables summarize research findings for the kinetic resolution of amines and alcohols analogous to this compound, showcasing the influence of different parameters on the reaction outcome.
Table 1: Comparison of Biocatalysts for Kinetic Resolution of Racemic Amines
This table illustrates the performance of different forms of Candida antarctica Lipase B (CALB) in the kinetic resolution of various racemic amines. The data highlights how the immobilization support can affect conversion and enantioselectivity.
| Racemic Amine | Biocatalyst | Acylating Agent | Conversion (%) | Enantioselectivity (E) | Source |
| 1-Phenylethan-1-amine | CaLB-MNPs | Isopropyl 2-ethoxyacetate | 39.5 | >200 | mdpi.com |
| 1-Phenylethan-1-amine | Novozym 435 | Isopropyl 2-ethoxyacetate | 49.8 | 150 | mdpi.com |
| Heptan-2-amine | CaLB-MNPs | Isopropyl 2-ethoxyacetate | 42.1 | 45 | mdpi.com |
| Heptan-2-amine | Novozym 435 | Isopropyl 2-ethoxyacetate | 49.9 | 15 | mdpi.com |
CaLB-MNPs: CALB immobilized on magnetic nanoparticles.
Table 2: Effect of Acylating Agent on the Kinetic Resolution of 1-Phenylethan-1-amine
This table demonstrates the crucial role of the acylating agent in the kinetic resolution of 1-phenylethan-1-amine catalyzed by CaLB-MNPs.
| Acylating Agent | Conversion (%) | Enantiomeric Excess (e.e.s) (%) | Enantiomeric Excess (e.e.p) (%) | Enantioselectivity (E) | Source |
| Diisopropyl malonate | 49.3 | 97.2 | 99.0 | >200 | mdpi.com |
| Isopropyl 2-cyanoacetate | 34.6 | 52.8 | 99.4 | >200 | mdpi.com |
| Isopropyl 2-ethoxyacetate | 39.5 | 65.3 | 99.5 | >200 | mdpi.com |
e.e.s: enantiomeric excess of the substrate (unreacted amine); e.e.p: enantiomeric excess of the product (acylated amine).
Beyond lipases, other enzymes such as ω-transaminases are also employed for the kinetic resolution of racemic amines, offering an alternative route to obtaining enantiopure compounds. researchgate.net Additionally, chemoenzymatic dynamic kinetic resolution (DKR) combines the enantioselectivity of an enzyme with a chemical catalyst that racemizes the slow-reacting enantiomer in situ. researchgate.net This approach allows for a theoretical yield of 100% for a single enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. wikipedia.orgresearchgate.net
Reactivity and Transformation of 1 2 Furyl Propan 1 Amine and Its Derivatives
Amination Reactions and Derivatives
The primary amine group in 1-(2-Furyl)propan-1-amine serves as a key site for a variety of nucleophilic reactions, allowing for the straightforward introduction of a wide range of substituents. These reactions are fundamental to the derivatization of this compound.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. This reactivity allows for N-alkylation and N-acylation, leading to the formation of secondary and tertiary amines, and amides, respectively.
N-alkylation is commonly achieved through the reaction of the amine with alkyl halides in a nucleophilic substitution reaction. wikipedia.org This process can be complicated by the potential for multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.org To achieve selective mono-alkylation, reductive amination is often a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.
N-acylation, the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride, is a widely used method for the synthesis of amides. nih.govlibretexts.org This reaction is generally robust and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen halide byproduct formed when using acyl chlorides. chemistrysteps.com Microwave-assisted N-acylation procedures have been developed to significantly reduce reaction times and improve yields. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Amines
| Reaction Type | Electrophile | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |
| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |
| N-Acylation | Acid Anhydride ((RCO)2O) | Amide | Solvent (e.g., THF, DCM) |
Formation of Imine and Hydrazone Intermediates
The reaction of this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine, which would render it non-nucleophilic. libretexts.orglibretexts.org
Hydrazones are formed through the condensation of a hydrazine (B178648) derivative with an aldehyde or a ketone. mdpi.comresearchgate.net For instance, after converting the primary amine of this compound to a hydrazine derivative, it can readily react with carbonyl compounds to yield the corresponding hydrazones. The formation of hydrazones is also acid-catalyzed and proceeds through a similar mechanism to imine formation. researchgate.net These derivatives are often crystalline solids and can be useful for the characterization and purification of carbonyl compounds. libretexts.org
Table 2: Formation of Imine and Hydrazone Derivatives
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Aldehyde/Ketone | Imine (Schiff Base) | C=N double bond |
| Hydrazine Derivative | Aldehyde/Ketone | Hydrazone | N-N single bond and C=N double bond |
Transformations Involving the Furan (B31954) Ring System
The furan ring of this compound is an electron-rich aromatic system that can participate in a variety of transformations, including oxidative cleavage, electrophilic substitution, and ring expansion reactions. These reactions provide pathways to fundamentally different molecular scaffolds.
Oxidative Cleavage of the Furan Ring to Functionalized Aliphatic Chains (e.g., α-amino acids)
The furan ring can be viewed as a masked 1,4-dicarbonyl functionality and can undergo oxidative cleavage to yield linear, functionalized aliphatic chains. ru.nl This transformation is a powerful tool in organic synthesis for accessing complex acyclic structures from readily available furan precursors. A key example of this is the oxidative ring expansion of furfurylamines in the aza-Achmatowicz reaction, which proceeds through an oxidative cleavage and subsequent rearrangement. ru.nlnih.gov While the primary product of the aza-Achmatowicz reaction is a piperidinone, the intermediates formed during this process are essentially functionalized aliphatic chains. With appropriate modifications and subsequent synthetic steps, these intermediates can potentially be converted to α-amino acids.
Electrophilic Aromatic Substitution on the Furan Moiety
The furan ring is an electron-rich heterocycle and is highly reactive towards electrophilic aromatic substitution. The heteroatom's lone pair of electrons contributes to the aromatic π-system, increasing the electron density of the ring carbons. Substitution typically occurs preferentially at the C5 position (the carbon adjacent to the oxygen and furthest from the side chain) due to the directing effect of the oxygen atom and the steric hindrance of the aminopropyl group at the C2 position. The aminopropyl group, especially when the amine is protonated or derivatized as an electron-withdrawing amide, can influence the regioselectivity of the substitution.
Ring Expansion Reactions (e.g., Aza-Achmatowicz Rearrangement)
The aza-Achmatowicz rearrangement is a significant transformation of furfurylamines, providing access to valuable piperidinone structures. nih.govrsc.org This reaction involves the oxidative ring expansion of an N-protected furfurylamine (B118560). ru.nl For this compound, the amine would first need to be protected, for example, with a tert-butoxycarbonyl (Boc) group. Treatment of the resulting N-Boc derivative with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in the presence of a catalytic amount of potassium bromide, would induce the rearrangement. ru.nlnih.gov The reaction proceeds through the oxidation of the furan ring, followed by a rearrangement to form a 6-hydroxy-dihydropyridinone, which exists in equilibrium with its open-chain form. ru.nl These piperidinone products are versatile synthetic intermediates, for example, in the synthesis of alkaloids. nih.gov
Table 3: Key Transformations of the Furan Ring in this compound Derivatives
| Reaction Type | Description | Key Product/Intermediate |
| Oxidative Cleavage | Ring opening to form a linear structure. | Functionalized aliphatic chain |
| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom on the furan ring with an electrophile. | C5-substituted furan derivative |
| Aza-Achmatowicz Rearrangement | Oxidative ring expansion of an N-protected furfurylamine. | Substituted piperidinone |
Reactivity at the Stereogenic Center
The presence of a stereogenic center benzylic to the furan ring is a key structural feature of this compound, making it a valuable chiral building block. Reactions targeting this center can proceed with high levels of stereocontrol, allowing for the synthesis of enantiomerically enriched compounds.
While specific studies detailing the stereoselective modifications of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to predict its reactivity. Stereoselective functionalization can be achieved through several established strategies, often involving the temporary attachment of a chiral auxiliary to the amine. This auxiliary directs subsequent reactions to one face of the molecule, leading to a diastereomeric excess of one product.
For instance, N-acylation of this compound with a chiral acylating agent would produce a mixture of diastereomeric amides. These diastereomers could then be separated chromatographically. Subsequent chemical transformations could be performed on the separated diastereomers, followed by the removal of the chiral auxiliary to yield enantiomerically pure functionalized derivatives of the original amine.
Another approach involves the diastereoselective alkylation of an N-protected derivative of this compound. For example, conversion of the amine to a chiral N'-tert-butanesulfinyl amidine has been shown to be an effective strategy for the asymmetric α-alkylation of related amines, leading to products with high diastereomeric excess nih.gov. This methodology could foreseeably be applied to this compound to introduce various substituents at the stereogenic center in a controlled manner.
Furthermore, chiral derivatizing agents are widely used for the indirect enantioseparation and analysis of chiral amines and could potentially be employed to resolve racemic this compound or its derivatives nih.gov.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. Primary amines are common components in many well-known MCRs, suggesting that this compound is a suitable candidate for such transformations.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. As a primary amine, this compound can readily participate in the initial imine formation with an aldehyde, which is a key step in the Ugi reaction mechanism wikipedia.org. The resulting product would incorporate the 1-(2-furyl)propyl moiety, offering a straightforward route to complex, peptide-like molecules with a chiral furyl substituent. The diversity of commercially available aldehydes, carboxylic acids, and isocyanides allows for the generation of large libraries of compounds based on the this compound scaffold wikipedia.orgnih.gov.
Passerini Reaction: While the classic Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, it does not directly utilize a primary amine wikipedia.orgorganic-chemistry.orgnih.gov. However, variations and subsequent transformations of Passerini products can involve amines.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine wikipedia.orgorganicchemistrytutor.com. This compound can serve as the amine component in this reaction. The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde, which then reacts with a carbon nucleophile (the active hydrogen compound) organicchemistrytutor.com. This reaction provides a versatile method for the aminoalkylation of various substrates, introducing the 1-(2-furyl)propylamino-methyl group into the target molecule ias.ac.in. The products, known as Mannich bases, are valuable intermediates in organic synthesis.
A related multicomponent reaction, the Furan-Thiol-Amine (FuTine) reaction, demonstrates the utility of furans, thiols, and amines in generating N-pyrrole heterocycles in a one-pot process under physiological conditions researchgate.net. While not a direct application of this compound, this highlights the reactivity of the furan motif in multicomponent settings.
The table below illustrates the potential reactants for multicomponent reactions involving this compound, based on the general principles of these reactions.
| Multicomponent Reaction | Aldehyde/Ketone Component | Carboxylic Acid Component | Isocyanide Component | Other Component | Potential Product Class |
| Ugi Reaction | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | - | α-Acylamino carboxamide |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | - | α-Acylamino carboxamide | |
| Acetone | Propionic Acid | Benzyl isocyanide | - | α-Acylamino carboxamide | |
| Mannich Reaction | Formaldehyde | - | - | Acetophenone | β-Amino ketone |
| - | - | - | Propiophenone | β-Amino ketone | |
| - | - | - | Cyclohexanone | β-Amino ketone |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
For a complete structural assignment of 1-(2-Furyl)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential. While specific experimental data is not widely published, the expected spectral characteristics can be predicted based on the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The three protons on the furan (B31954) ring would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The proton on the carbon adjacent to the amine group (the methine proton) would likely appear as a multiplet further downfield. The methylene (-CH2-) and methyl (-CH3) protons of the propyl chain would be found in the upfield aliphatic region. The two amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The four carbons of the furan ring would have chemical shifts in the aromatic region (~105-155 ppm), while the three carbons of the propyl chain would appear in the aliphatic region (~10-60 ppm).
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, cross-peaks would be expected between the methine proton (CH -NH₂) and the adjacent methylene protons (-CH₂ -CH₃), as well as between the methylene protons and the terminal methyl protons (-CH₂-CH₃ ). This confirms the connectivity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which helps in determining the molecule's stereochemistry and conformation.
The following table summarizes the predicted NMR data for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| H3 (Furan) | ~6.2 | ~105-110 | HSQC: C3; HMBC: C2, C4, C5 |
| H4 (Furan) | ~6.1 | ~105-110 | HSQC: C4; HMBC: C3, C5 |
| H5 (Furan) | ~7.3 | ~140-145 | HSQC: C5; HMBC: C2, C4 |
| C2 (Furan) | - | ~150-155 | HMBC: H3, H5, Methine H |
| Methine (CH) | ~3.8-4.2 | ~50-55 | COSY: Methylene H; HSQC: Methine C; HMBC: Furan C2, Methylene C |
| Methylene (CH₂) | ~1.6-1.9 | ~25-30 | COSY: Methine H, Methyl H; HSQC: Methylene C; HMBC: Methine C, Methyl C |
| Methyl (CH₃) | ~0.9-1.1 | ~10-15 | COSY: Methylene H; HSQC: Methyl C; HMBC: Methylene C, Methine C |
| Amine (NH₂) | Variable (broad) | - | - |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with the molecular formula C₇H₁₁NO, the calculated exact monoisotopic mass is 125.084064 Da. nih.gov An HRMS measurement yielding a mass very close to this value would confidently confirm the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thegoodscentscompany.com GC separates volatile compounds in a mixture, and the mass spectrometer then analyzes each component individually. This is invaluable for identifying this compound in a complex matrix or for confirming its purity.
Upon electron ionization in the mass spectrometer, the molecule will fragment in a predictable manner. For aliphatic amines, the dominant fragmentation pathway is typically alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Molecular Ion (M⁺): The parent ion peak would be observed at a mass-to-charge ratio (m/z) of 125, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, this peak will have an odd m/z value, consistent with the nitrogen rule.
Alpha-Cleavage: The most probable fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage of the bond between the methine carbon and the methylene carbon. This would result in a highly abundant base peak at m/z 96.
Other Fragments: Another significant fragment could arise from the cleavage of the bond between the furan ring and the aminopropyl side chain, potentially forming a furfuryl-type ion.
The following table outlines the expected major fragments in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) | Odd m/z value due to the presence of one nitrogen atom. |
| 96 | [C₅H₆NO]⁺ | [M - C₂H₅]⁺ | Expected base peak resulting from alpha-cleavage and loss of an ethyl radical. |
| 81 | [C₅H₅O]⁺ | Furfuryl cation | Cleavage of the C-C bond adjacent to the furan ring. |
| 68 | [C₄H₄O]⁺ | Furan radical cation | From fragmentation of the side chain. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, furan ring, and alkyl chain components. vscht.cz
The following table summarizes the predicted characteristic IR absorption bands.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch | Primary Amine (-NH₂) |
| 3160-3120 | C-H stretch (aromatic) | Furan Ring |
| 2960-2850 | C-H stretch (aliphatic) | Propyl Group (-CH₃, -CH₂) |
| ~1600 | C=C stretch | Furan Ring |
| 1590-1550 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| ~1500 | C=C stretch | Furan Ring |
| 1250-1020 | C-N stretch | Aliphatic Amine |
| ~1015 | C-O-C stretch (ring) | Furan Ring |
| 890-880 | C-H out-of-plane bend | 2-substituted Furan |
Chiroptical Spectroscopy
The carbon atom attached to the furan ring and the amine group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org
Methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for studying these enantiomers. utexas.edu
Optical Rotation: A measurement of the rotation of plane-polarized light by a chiral sample. The two enantiomers of this compound would rotate light by equal amounts but in opposite directions.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations. The enantiomers of this compound would exhibit mirror-image CD spectra. This technique is particularly valuable for determining the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the spatial arrangement of its chromophores.
For this compound, the furan ring and the amine group act as chromophores. The electronic transitions of these groups will give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.
Theoretical and Experimental Approach:
The determination of the absolute configuration of this compound using CD spectroscopy typically involves a combination of experimental measurements and theoretical calculations.
Experimental Measurement: The CD spectrum of an enantiomerically pure sample of this compound is recorded over a range of wavelengths.
Comparison and Assignment: The experimentally measured CD spectrum is then compared to the theoretically calculated spectra. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is another chiroptical technique used to study chiral molecules. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can also be used to determine the absolute configuration of a chiral compound.
The ORD curve of a chiral molecule like this compound will exhibit a plain curve at wavelengths far from an absorption band and will show anomalous behavior, known as a Cotton effect, in the region of an absorption band. The shape of the Cotton effect (positive or negative) in the ORD curve is characteristic of the absolute configuration of the stereocenter.
Relationship with CD Spectroscopy:
ORD and CD spectroscopy are closely related phenomena, and the data from both techniques can be interconverted through the Kronig-Kramers transforms. Often, ORD and CD are used in a complementary fashion to provide a more complete picture of the chiroptical properties of a molecule.
Similar to CD spectroscopy, the interpretation of ORD data for this compound would involve comparing the experimental ORD curve with theoretically predicted curves for the (R)- and (S)-enantiomers. The lack of published experimental ORD data for this specific compound currently prevents a detailed analysis.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal of either the free amine or a salt derivative (e.g., hydrochloride or tartrate) would be the first and often most challenging step. Once a crystal is obtained, X-ray diffraction analysis can provide precise information on:
Bond lengths and angles: The exact distances and angles between all atoms in the molecule.
Conformation: The preferred spatial arrangement of the atoms in the crystal lattice.
Intermolecular interactions: How the molecules pack together in the solid state, including hydrogen bonding and other non-covalent interactions.
Absolute configuration: Through the use of anomalous dispersion, the absolute configuration of the chiral center can be determined with high confidence. This is often achieved by comparing the experimental diffraction data to a structural model and its mirror image, with one providing a significantly better fit.
While a specific crystal structure for this compound is not currently deposited in publicly accessible crystallographic databases, this method remains the most definitive for its structural elucidation.
Illustrative Data Table for X-ray Crystallography (Hypothetical):
Should a crystal structure of (S)-1-(2-Furyl)propan-1-amine hydrochloride be determined, the crystallographic data might be presented as follows:
| Parameter | Value |
| Chemical Formula | C₇H₁₂ClNO |
| Formula Weight | 161.63 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 9.45 |
| c (Å) | 15.21 |
| V (ų) | 846.3 |
| Z | 4 |
| ρcalc (g/cm³) | 1.268 |
| Flack Parameter | 0.02(3) |
This is a hypothetical data table for illustrative purposes only. The Flack parameter is a critical value in determining the absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 1-(2-Furyl)propan-1-amine, DFT, often using the B3LYP functional with a suitable basis set (e.g., 6-311G or cc-pVTZ), would be employed to investigate its electronic properties and reactivity. globalresearchonline.netmdpi.com
Key applications include:
Geometric Optimization: Determining the lowest-energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the nitrogen of the amine group and the oxygen of the furan (B31954) ring would be expected to be electron-rich sites.
Reactivity Descriptors: DFT calculations can furnish global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index, which help in predicting how the molecule will interact with other reagents. mdpi.com
Table 1: Illustrative DFT-Calculated Properties for Furan Derivatives This table presents typical data obtained from DFT calculations on simple furan derivatives to illustrate the expected outputs for this compound.
| Property | Description | Typical Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.7 eV |
| Dipole Moment (μ) | Measure of Molecular Polarity | ~2.0 Debye |
| Electrophilicity Index (ω) | Global Electrophilic Nature | ~1.2 eV |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT. pomona.edu While often more computationally demanding, they are crucial for benchmarking and for systems where DFT may be less reliable. Studies on related molecules like 3-formyl-furan show that the choice of basis set (e.g., minimal STO-3G vs. extended 6-31G) significantly impacts the calculated energy differences between conformers. rsc.org High-level ab initio techniques are particularly valuable for obtaining highly accurate thermochemical data, such as enthalpies of formation. nih.gov For this compound, these methods would be used to accurately calculate its conformational energies and reaction barriers. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propyl-amine side chain attached to the furan ring means that this compound can exist in multiple conformations. Understanding these is key to comprehending its biological activity and reactivity.
Conformational Analysis: Quantum mechanical methods are used to calculate the potential energy surface by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the side chain). This allows for the identification of stable conformers (energy minima) and the transition states that separate them. Studies on other furan derivatives have successfully used DFT to calculate rotational barriers and compare them with experimental NMR data. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. psu.edu An MD simulation of this compound, typically in a simulated solvent like water, would reveal its conformational flexibility, hydrogen bonding patterns with the solvent, and how it explores its conformational landscape. rsc.org This technique is invaluable for understanding how the molecule behaves in a realistic, dynamic environment rather than as a static, isolated entity. semanticscholar.orgresearchgate.net
Prediction of Stereochemical Outcomes in Asymmetric Transformations
This compound is a chiral molecule, meaning its synthesis often requires asymmetric methods to produce a single enantiomer. Computational chemistry is a powerful tool for predicting and rationalizing the outcomes of such reactions. chiralpedia.com
By modeling the transition states of the key stereodetermining step, chemists can predict which enantiomer will be preferentially formed. nih.gov For example, in the synthesis of a chiral amine, DFT calculations can be used to determine the energies of the competing diastereomeric transition states. The transition state with the lower activation energy corresponds to the major product. This approach allows for the rational design of chiral catalysts and reagents to improve enantioselectivity. researchgate.netmdpi.comnih.gov
Mechanistic Investigations using Computational Approaches (e.g., Spin-Center Shift)
Computational methods are essential for elucidating complex reaction mechanisms. One such process is the spin-center shift (SCS) , a radical process involving a 1,2-radical translocation accompanied by an ionic movement, such as the elimination of a leaving group. nih.gov
Should this compound be involved in a radical reaction, DFT calculations would be the primary tool to investigate a potential SCS mechanism. acs.org These calculations can:
Map Spin Density: Determine the location of the unpaired electron in radical intermediates, confirming if and how the spin center moves from one atom to another during the reaction.
Calculate Reaction Energetics: Compute the activation energies for the proposed SCS step and compare them with alternative pathways to determine the most feasible mechanism.
Analyze Charge Transfer: Investigate the charge and electron spin transfers that occur during the process to support the proposed mechanism. nih.govacs.org
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their measured reactivity or activity. tubitak.gov.tr
To build a QSRR model for a class of compounds including this compound, one would first compute a set of molecular descriptors for each molecule. digitaloceanspaces.com These descriptors, derived from DFT or other computational methods, quantify various aspects of the molecule's structure and electronic properties. Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation linking these descriptors to an observed property (e.g., reaction rate, inhibition constant). researchgate.netnih.gov A study on furan derivatives as corrosion inhibitors successfully used this approach, correlating descriptors with inhibition efficiency. digitaloceanspaces.com
Table 2: Typical Molecular Descriptors Used in QSRR Models for Furan Derivatives Based on a QSRR study of furan derivatives as corrosion inhibitors. digitaloceanspaces.com
| Descriptor | Abbreviation | Description |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |
| Dipole Moment | μ | Quantifies the polarity of the molecule. |
| Ionization Potential | IP | The energy required to remove an electron. |
| Electron Affinity | EA | The energy released when an electron is added. |
| Global Hardness | η | Measures resistance to charge transfer. |
| Electrophilicity Index | ω | Describes the electrophilic nature of a molecule. |
Applications in Advanced Organic Synthesis and Materials Science
Chiral Building Blocks in Complex Molecule Synthesis
The utility of chiral compounds is critical in the development of new pharmaceuticals and agrochemicals, as biological targets are themselves chiral and often interact differently with each enantiomer of a molecule. enamine.net Chiral amines, such as 1-(2-Furyl)propan-1-amine, are particularly important intermediates in the synthesis of these complex, high-value molecules. The presence of the furan (B31954) moiety offers additional reaction pathways for further chemical modification.
Saturated aza-heterocycles, including pyrrolidines, piperidines, and more complex alkaloid structures, are prevalent in a vast number of bioactive compounds and approved drugs. nih.gov The development of methods to synthesize these structures enantioselectively is a key area of research. Chiral amines are fundamental starting materials for building these heterocyclic scaffolds. While direct synthesis of specific alkaloids from this compound is not extensively detailed, its structure is representative of the types of chiral building blocks used. The furan ring itself can participate in various transformations, such as Diels-Alder reactions, to construct more complex cyclic systems. researchgate.net Furthermore, the amine group can be incorporated into larger heterocyclic frameworks through reactions like C-H activation and coupling, which are powerful tools for forging carbon-carbon and carbon-nitrogen bonds in the synthesis of complex aza-heterocycles. nih.gov
Non-proteinogenic amino acids, including those with heterocyclic side chains, are of significant interest in medicinal chemistry. pjps.pknih.gov The furan ring is a bioisostere for other aromatic systems and can be incorporated into amino acid structures to modulate their biological activity. pjps.pknih.gov this compound can serve as a precursor for α-amino acids through various synthetic manipulations. The synthesis of substituted furan amino acid derivatives often involves coupling a furan-containing moiety with an amino acid backbone. pjps.pknih.gov For instance, a general approach could involve the modification of the amine group of this compound and subsequent oxidation of the propan side chain to introduce a carboxylic acid group, thereby forming an amino acid derivative. The synthesis of α-amino acids with fluoroalkyl groups has been achieved using related iminoesters, highlighting the versatility of such intermediates. mdpi.com
The table below outlines a conceptual synthetic pathway for converting a chiral amine into an amino acid derivative.
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Protection | This compound, Protecting Group (e.g., Boc, Cbz) | N-protected amine | Protect the amine for subsequent reactions. |
| 2 | Oxidation | N-protected amine, Oxidizing Agent | N-protected amino acid | Introduce the carboxylic acid functionality. |
| 3 | Deprotection | N-protected amino acid, Deprotecting Agent | Substituted amino acid | Reveal the final amino acid product. |
Ligands in Asymmetric Catalysis
Asymmetric catalysis, which uses small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. nih.gov The effectiveness of this process relies heavily on the design of the chiral ligand that coordinates to a metal center. nih.govutexas.edu Chiral amines and their derivatives are frequently incorporated into the structure of these ligands. researchgate.net
The design of effective chiral ligands often involves creating a rigid and well-defined chiral environment around a metal catalyst. nih.govnih.gov Ligands containing both phosphorus and nitrogen donor atoms (P,N ligands) have proven to be particularly successful in a wide range of metal-catalyzed reactions. nih.govresearchgate.net this compound provides a valuable scaffold for such ligands. The amine group can be functionalized, for example, by reaction with a chlorophosphine to introduce a phosphine (B1218219) group, creating a P,N-ligand. The furan ring can also participate in coordination or be further substituted to fine-tune the steric and electronic properties of the ligand. The development of conformationally flexible C2-symmetric chiral N,N'-dioxide ligands from amino acids demonstrates a successful strategy where the chiral backbone dictates the stereochemical outcome of a reaction. rsc.org Similarly, the chiral backbone of this compound can be used to construct new classes of ligands for various catalytic applications.
Ligands derived from chiral amines are employed in numerous enantioselective transformations. These include hydrogenations, C-C bond-forming reactions, and cycloadditions. researchgate.netnih.gov For example, chiral aminophenol-derived ligands have been used in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net While specific catalytic systems employing ligands directly synthesized from this compound are not widely reported, the structural elements of this compound are relevant to known catalytic processes. The furan moiety, for instance, has been used as a diene in enantioselective Diels-Alder reactions catalyzed by chiral metal complexes. researchgate.net The amine functionality is crucial for forming ligands that can direct the stereochemical course of reactions, such as the enantioselective α-arylation of amines via palladium-catalyzed C-H activation. nih.gov
The following table presents examples of reaction types where ligands derived from chiral furyl amines could potentially be applied.
| Reaction Type | Metal Catalyst | Role of Ligand | Potential Product Type |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Creates a chiral environment to control facial selectivity. | Chiral alcohols, amines |
| Asymmetric Allylic Alkylation | Palladium | Controls the stereochemistry of nucleophilic attack. | Enantioenriched alkenes |
| Asymmetric Diels-Alder | Copper, Palladium | Controls the enantioselectivity of the cycloaddition. researchgate.net | Chiral cyclic compounds |
| Asymmetric Henry Reaction | Copper | Forms a chiral complex to direct the addition of a nitroalkane. nih.gov | Chiral nitro alcohols |
Precursors for Polymeric Materials
Furan-based polymers, often derived from biomass, are gaining attention as sustainable alternatives to petroleum-based plastics. The furan ring can be polymerized through various mechanisms, including ring-opening polymerization and condensation reactions. While the direct use of this compound as a monomer in polymerization is not well-documented in the reviewed literature, its functional groups—the furan ring and the primary amine—offer potential for incorporation into polymeric structures. The amine group can react with compounds like carboxylic acids or epoxides to form polyamides or epoxy resins, respectively. The furan ring itself can undergo reactions to create cross-linked networks, imparting specific thermal or mechanical properties to the resulting material.
Monomers in Polymerization Reactions
The presence of the furan moiety and a primary amine group in this compound suggests its potential as a monomer for the synthesis of novel polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics, often exhibiting desirable thermal and mechanical properties. In theory, the amine group of this compound could react with dicarboxylic acids or their derivatives to form polyamides, or with epoxides to create epoxy resins.
However, a review of the current scientific literature does not yield specific examples or detailed research on the use of this compound as a monomer in polymerization reactions. While the synthesis of various furan-based polyesters and polyamides has been reported, these studies typically utilize other furan derivatives, such as 2,5-furandicarboxylic acid (FDCA). Further research would be necessary to explore the polymerization of this compound and to characterize the resulting polymers.
Role in Agricultural Chemistry (e.g., as Herbicide Safeners)
Herbicide safeners are chemical agents used in agriculture to protect crops from the phytotoxic effects of herbicides without compromising their efficacy against weeds. researchgate.net The mechanism of action for many safeners involves enhancing the metabolic detoxification of herbicides within the crop plant. nih.gov This is often achieved by inducing the activity of enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in breaking down the herbicide into non-toxic substances. jircas.go.jpresearchgate.net
While furan derivatives are a broad class of heterocyclic compounds with diverse biological activities, there is currently no specific research available in the public domain that identifies this compound as an herbicide safener. The development of new safeners is an active area of research in the agrochemical industry, and the evaluation of novel chemical structures for this purpose is ongoing. acs.orgresearchgate.net Although the structural features of this compound could theoretically be investigated for such properties, no studies have been published to date to support this application.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Furyl Amines
The chemical industry's shift towards greener and more sustainable processes is a major driver of innovation in the synthesis of furyl amines. Traditional synthetic routes often face challenges such as the formation of by-products and the sensitivity of the furan (B31954) ring to certain reaction conditions. rsc.org Future research is focused on overcoming these limitations through the development of environmentally benign and efficient methodologies.
A significant emerging trend is the use of biocatalysis, particularly employing transaminases for the amination of furfural (B47365) and its derivatives. rsc.org This enzymatic approach offers a mild and sustainable alternative to conventional chemical methods. Research in this area is directed towards:
Enzyme Discovery and Engineering: Identifying and engineering novel transaminases with improved substrate scope, stability, and activity for the synthesis of a wider range of furyl amines.
Renewable Feedstocks: Utilizing furfurals derived from renewable biomass as starting materials, thereby creating a more sustainable value chain for these valuable amine compounds. mdpi.comfrontiersin.org
Chemoenzymatic Strategies: Combining the selectivity of biocatalysis with the efficiency of chemical catalysis to develop hybrid synthetic routes that offer the best of both worlds. frontiersin.org
The table below summarizes some of the sustainable approaches being explored for the synthesis of furyl amines.
| Synthetic Approach | Key Features | Advantages | Research Focus |
| Biocatalysis (Transaminases) | Use of enzymes for amination | High selectivity, mild reaction conditions, reduced by-products. rsc.org | Enzyme engineering, expanding substrate scope. |
| Renewable Feedstocks | Utilization of biomass-derived furfurals | Sustainable sourcing, reduced reliance on fossil fuels. mdpi.com | Efficient conversion of biomass to platform chemicals. frontiersin.org |
| Heterogeneous Catalysis | Use of solid catalysts | Easy catalyst separation and recycling, potential for continuous processes. acs.org | Development of highly active and selective catalysts. mdpi.comacs.org |
Exploration of Unprecedented Reactivity Pathways and Functionalizations
Beyond improving synthetic efficiency, future research will delve into uncovering novel reactivity patterns of 1-(2-Furyl)propan-1-amine and related structures. The furan ring and the amine functional group offer multiple sites for chemical modification, opening doors to a vast chemical space of new derivatives with unique properties.
Key areas of exploration include:
Selective Functionalization: Developing methods for the selective modification of the furan ring at specific positions without affecting the amine group, and vice versa. This could involve leveraging advanced catalytic systems or novel protecting group strategies.
Ring-Opening and Rearrangement Reactions: Investigating controlled ring-opening reactions of the furan moiety to generate linear compounds with diverse functionalities, which can serve as building blocks for other complex molecules.
Multi-component Reactions: Designing one-pot, multi-component reactions, such as the Kabachnik–Fields reaction, to efficiently construct complex molecules incorporating the furyl amine scaffold. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.
Advanced Computational Modeling for Rational Design and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern chemical research. For furyl amines, advanced computational modeling will play a crucial role in accelerating discovery and optimizing processes.
Future applications of computational modeling in this field include:
Rational Catalyst Design: Using quantum chemical methods, such as Density Functional Theory (DFT), to model reaction intermediates and transition states. nih.gov This allows for the in-silico design of more efficient and selective catalysts for furyl amine synthesis.
Mechanism Elucidation: Simulating reaction pathways to gain a deeper understanding of the mechanisms of both chemical and enzymatic transformations. mdpi.com This knowledge is vital for overcoming challenges like side reactions and for optimizing reaction conditions.
Predicting Molecular Properties: Employing computational models to predict the physicochemical and biological properties of novel furyl amine derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.
The table below highlights the impact of computational modeling on furyl amine research.
| Computational Technique | Application | Impact |
| Density Functional Theory (DFT) | Catalyst design, mechanism elucidation. nih.gov | Accelerates the development of new catalysts and synthetic methods. |
| Molecular Docking | Predicting interactions with biological targets | Guides the design of new pharmacologically active compounds. |
| Hirshfeld Surface Analysis | Studying intermolecular interactions in crystalline structures. nih.gov | Provides insights into the solid-state properties of furyl amine derivatives. |
Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis
To meet potential industrial demand, the scalable synthesis of this compound and its derivatives is essential. Flow chemistry, coupled with automation, offers a promising solution for moving from laboratory-scale synthesis to continuous manufacturing. researchgate.netresearchgate.net
The integration of these technologies is an emerging trend with several advantages:
Enhanced Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reproducibility. researchgate.netsyrris.com
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov
Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the complex challenges of scaling up batch reactors. researchgate.net
Automation and Optimization: Automated flow systems can perform numerous experiments to rapidly optimize reaction conditions and can be integrated with machine learning algorithms for intelligent process development. researchgate.netsyrris.com
Future research will focus on developing robust and efficient flow chemistry protocols for the synthesis of furyl amines, potentially incorporating immobilized enzymes or heterogeneous catalysts for fully continuous and sustainable production. mdpi.com
Expanding Applications in Diverse Areas of Catalysis and Advanced Materials Science
While furyl amines have established roles in pharmaceuticals, a significant future trend is the expansion of their applications into new domains, particularly in catalysis and advanced materials.
Monomers for Biopolymers: Furyl amines, derived from renewable resources, are attractive monomers for the synthesis of novel bio-based polymers, such as polyamides and polyurethanes. mdpi.com These materials could offer sustainable alternatives to their petroleum-based counterparts with unique properties.
Ligands in Catalysis: The nitrogen and oxygen atoms in the furyl amine scaffold can act as coordinating sites for metal ions. This opens up possibilities for their use as ligands in homogeneous catalysis, potentially enabling new and selective transformations.
Functional Materials: The unique electronic and structural features of the furan ring make furyl amines interesting building blocks for functional materials, such as organic semiconductors, corrosion inhibitors, and specialty resins.
The exploration of these new application areas will be a major focus of future research, driven by the need for high-performance, sustainable materials and novel catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
